
1-Chloro-3-(octyloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(octyloxy)propan-2-ol is an organic compound with the molecular formula C₁₁H₂₃ClO₂ It is a chlorinated alcohol with an octyloxy group attached to the propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(octyloxy)propan-2-ol can be synthesized through the reaction of 3-chloro-1,2-propanediol with octanol in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(octyloxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Formation of 3-(octyloxy)propan-2-ol.
Oxidation: Formation of 3-(octyloxy)propanal or 3-(octyloxy)propanone.
Reduction: Formation of 3-(octyloxy)propane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(octyloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-3-(octyloxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a surfactant or emulsifier.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-propanol: Lacks the octyloxy group, making it less hydrophobic.
3-Chloro-1,2-propanediol: Contains an additional hydroxyl group, increasing its hydrophilicity.
1-Octanol: Lacks the chlorinated propanol backbone, making it a simple alcohol.
Uniqueness: 1-Chloro-3-(octyloxy)propan-2-ol is unique due to its combination of a chlorinated propanol backbone and an octyloxy group. This structure imparts both hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
18371-71-6 |
|---|---|
Molekularformel |
C11H23ClO2 |
Molekulargewicht |
222.75 g/mol |
IUPAC-Name |
1-chloro-3-octoxypropan-2-ol |
InChI |
InChI=1S/C11H23ClO2/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11,13H,2-10H2,1H3 |
InChI-Schlüssel |
LLABJEIITAMJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

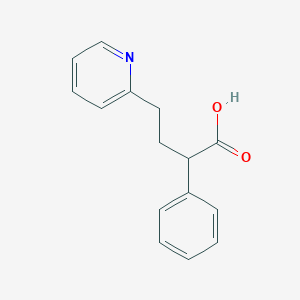

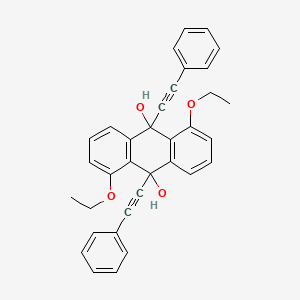
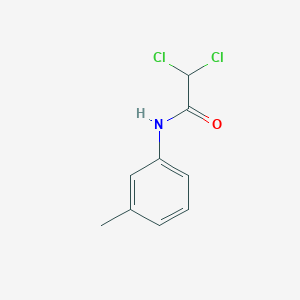
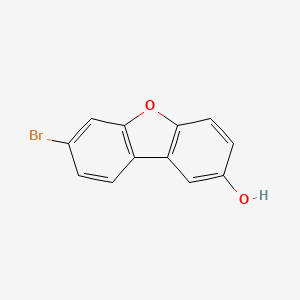
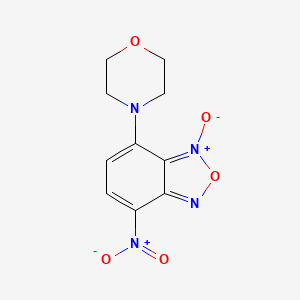
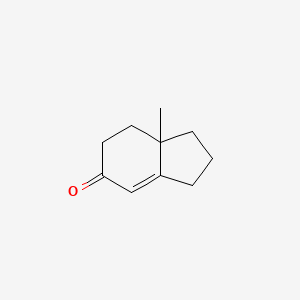
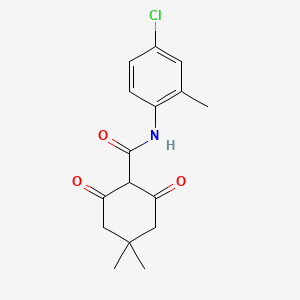

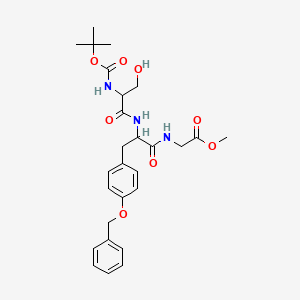
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
